2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Overview
Description
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a cyclohexyl ring, which is further linked to an oxyacetic acid moiety. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific reactions occur without interference from other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to the amino group of cyclohexylamine through a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Oxyacetic Acid Moiety: The protected amine is then reacted with bromoacetic acid or its derivatives under basic conditions to form the oxyacetic acid linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the oxyacetic acid moiety.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).
Major Products:
Deprotected Amine: Resulting from the removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is widely used in:
Chemistry: As a protecting group in solid-phase peptide synthesis.
Biology: In the synthesis of peptides and proteins for research purposes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools.
Mechanism of Action
The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The deprotection step, involving piperidine, removes the Fmoc group, allowing the free amine to participate in subsequent coupling reactions.
Comparison with Similar Compounds
Fmoc-Gly-OH: Fmoc-protected glycine.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Fmoc-Asp(OtBu)-OH: Fmoc-protected aspartic acid with a tert-butyl ester.
Uniqueness: 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid is unique due to its cyclohexyl ring, which provides steric hindrance and influences the reactivity and stability of the compound during peptide synthesis. This makes it particularly useful in synthesizing peptides with complex structures.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEXMIDEHWZARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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